molecular formula C15H14FNO3S B2464165 {[(4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE CAS No. 479360-29-7

{[(4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE

Cat. No.: B2464165
CAS No.: 479360-29-7
M. Wt: 307.34
InChI Key: STXXXGRPPCNZLH-UHFFFAOYSA-N
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Description

This compound is a thiophene-2-carboxylate ester featuring a 5-methyl-substituted thiophene core, esterified via a carbamoyl linker to a 4-fluorobenzyl group. The structure combines aromatic heterocyclic (thiophene) and fluorinated aromatic (benzyl) moieties, which are common in pharmaceuticals and agrochemicals due to their metabolic stability and bioavailability-enhancing properties.

Properties

IUPAC Name

[2-[(4-fluorophenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3S/c1-10-2-7-13(21-10)15(19)20-9-14(18)17-8-11-3-5-12(16)6-4-11/h2-7H,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXXXGRPPCNZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)OCC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

{[(4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents depending on the desired transformation. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

{[(4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of more complex compounds.

Mechanism of Action

The mechanism by which {[(4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Thiophene Derivatives

Methyl 5-Formyl-3-(Trifluoromethyl)thiophene-2-Carboxylate
  • Structural Differences :
    • Position 5: Formyl (-CHO) vs. methyl (-CH₃) in the target compound.
    • Position 3: Trifluoromethyl (-CF₃) vs. hydrogen in the target compound.
  • Functional Implications: The electron-withdrawing -CF₃ and -CHO groups in the Fluorochem compound may reduce electron density on the thiophene ring, altering reactivity in cross-coupling reactions or binding interactions.
Methyl 5-Methylthiophene-2-Carboxylate (Hypothetical Analog)
  • Structural Differences :
    • Lacks the carbamoyl-linked 4-fluorobenzyl group.
  • Functional Implications: Simplified structure may result in lower molecular weight (MW ~170 g/mol vs. ~300–350 g/mol estimated for the target compound) and higher solubility in aqueous media.

Complex Heterocyclic Analogs

Example 62 from Patent US12/036594
  • Structure: 2-(1-(4-Amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one.
  • Comparison: Core Heterocycles: Pyrazolo[3,4-d]pyrimidine (kinase-inhibitor scaffold) vs. thiophene-carboxylate in the target compound. Substituents: Both incorporate 5-methylthiophene and fluorinated aromatic groups, but Example 62 includes a chromenone moiety (4H-chromen-4-one), which confers planar rigidity for DNA intercalation or topoisomerase inhibition. Physical Data:
  • Melting Point (MP): 227–230°C (Example 62) vs.
  • Molecular Weight: 560.2 g/mol (Example 62) vs. estimated lower MW for the target compound due to simpler structure.

Comparative Data Table

Compound Molecular Weight (g/mol) Key Substituents Melting Point Functional Notes
Target Compound ~300–350 (estimated) 5-methylthiophene, 4-fluorobenzyl carbamoyl Not reported Enhanced lipophilicity, potential kinase binding
Methyl 5-Formyl-3-(Trifluoromethyl)thiophene-2-Carboxylate ~224.1 5-formyl, 3-CF₃ Not reported Electron-deficient core, suited for nucleophilic reactions
Example 62 (Patent) 560.2 Pyrazolopyrimidine, chromenone, 3-fluorophenyl 227–230°C Kinase inhibition, DNA interaction

Research Findings and Implications

  • Bioactivity: Fluorinated aromatic groups (e.g., 4-fluorobenzyl) in the target compound may improve metabolic stability and target affinity compared to non-fluorinated analogs, as seen in kinase inhibitors like imatinib.
  • Synthetic Flexibility : The carbamoyl linker allows modular substitution, enabling rapid generation of analogs with varied aromatic or heteroaromatic groups.
  • Limitations : Lack of explicit pharmacological data for the target compound necessitates caution in extrapolating its utility.

Biological Activity

The compound {[(4-fluorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and molecular interactions, supported by case studies and research findings.

Chemical Structure

The molecular formula of the compound is C13H14FNO2SC_{13}H_{14}FNO_2S. Its structure includes a fluorophenyl group, a carbamoyl moiety, and a methylthiophene-2-carboxylate segment. The presence of the fluorine atom may influence its pharmacological properties by enhancing lipophilicity and altering binding affinity to biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values against various pathogens are crucial for understanding their effectiveness:

Pathogen MIC (µM) Reference
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Micrococcus luteusNot specified
Candida spp.Not specified

These results suggest that the compound may have broad-spectrum antimicrobial activity, particularly against Gram-negative bacteria.

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay revealed that certain derivatives of similar compounds displayed selective toxicity against cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity is essential for developing therapeutic agents with minimal side effects.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to key bacterial enzymes such as DNA gyrase and MurD. The binding interactions were characterized by:

  • Hydrogen bonds with critical residues.
  • Pi-Pi stacking interactions with nucleotides.
  • Binding energies comparable to established antibiotics like ciprofloxacin.

These interactions suggest a promising mechanism of action for the compound in inhibiting bacterial growth.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several derivatives of methylthiophene-2-carboxylate. The results indicated that compounds with similar structural features to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, including clinical strains resistant to conventional antibiotics .

Study 2: Cytotoxicity Profile

In another investigation, derivatives were tested against various human cancer cell lines. The findings revealed that certain compounds had IC50 values in the low micromolar range, indicating significant cytotoxic effects on cancer cells while sparing normal cells .

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